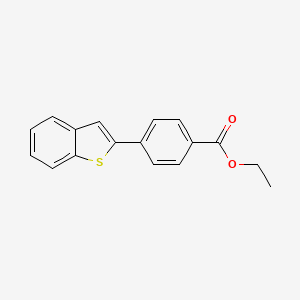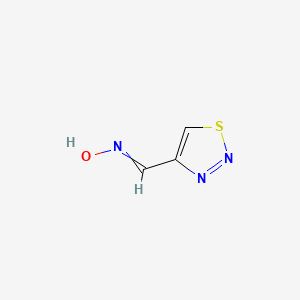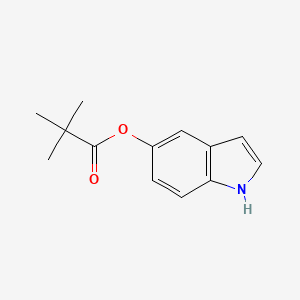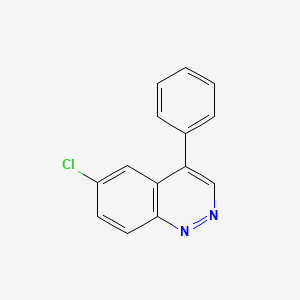![molecular formula C28H28N4O6 B14117438 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical industries. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester typically involves multi-step organic reactionsThe final step involves esterification to obtain the methyl ester form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceutical drugs, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-ethoxybenzimidazole-7-carboxylate
- Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- 2-Ethoxy-1H-benzimidazole-4-carboxylic Acid Methyl Ester
Uniqueness: 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H28N4O6 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3 |
InChI Key |
MTTNPWLKGKPOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
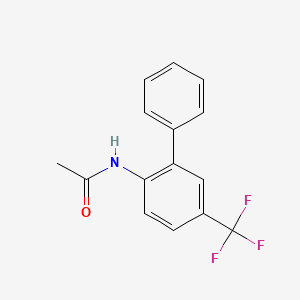
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
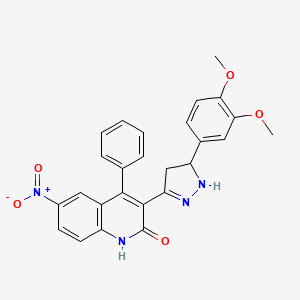
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
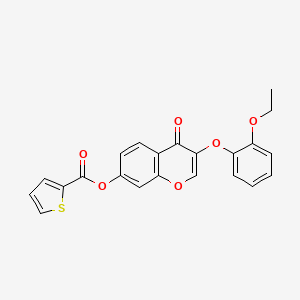
![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)
